molecular formula C15H35NbO5 B1601134 Niobium n-propoxide CAS No. 38874-17-8

Niobium n-propoxide

Cat. No. B1601134
CAS RN: 38874-17-8
M. Wt: 388.34 g/mol
InChI Key: CGAFRZVAXRQUEI-UHFFFAOYSA-N
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Description

Niobium n-propoxide is an organo-metallic compound . It has a linear formula of (C3H7O)5Nb . It is a pale yellow liquid . It is sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .


Synthesis Analysis

The formation and growth of niobium oxide nanoparticles have been studied using X-ray total scattering and Pair Distribution Function analysis . The solvothermal synthesis from niobium chloride in benzyl alcohol was studied, and a formation pathway was suggested . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through exchange of chloride ligands .


Molecular Structure Analysis

Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .


Chemical Reactions Analysis

Upon further growth, structural defects appear, and the presence of shear planes in the structure appears highly dependent on nanoparticle size . The versatility of applications of niobium-based oxides arises from their rich structural chemistry .


Physical And Chemical Properties Analysis

Niobium n-propoxide is resistant to most organic and inorganic acids, with the exception of HF, at temperatures up to 100°C . Concentrated sulfuric acid above 150°C causes embrittlement . The resistance toward alkaline solutions is lower .

Safety And Hazards

Niobium n-propoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . It causes skin irritation and serious eye irritation .

Future Directions

Niobium-based materials have received much attention due to their properties and potential applications . It is known that Nb forms several stable oxide crystal structures: NbO (electrical conductor), NbO2 and Nb2O5 (insulators), but also non-stoichiometric phases . These properties are of extreme relevance for the development of resistive random access memories (RRAM), where oxygen vacancies play a central role .

properties

IUPAC Name

niobium(5+);propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAFRZVAXRQUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35NbO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547382
Record name Niobium(5+) pentapropan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niobium n-propoxide

CAS RN

38874-17-8
Record name Niobium(5+) pentapropan-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niobium(V) propoxide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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